2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it an attractive motif in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This is followed by a haloform reaction to introduce the dichloro and methoxycarbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical and haloform reactions. The use of continuous flow reactors can enhance the efficiency and yield of the photochemical step, while batch processing can be employed for the haloform reaction .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Substituted bicyclo[1.1.1]pentane derivatives.
Reduction: Bicyclo[1.1.1]pentane-1,3-diol.
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Scientific Research Applications
2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for drug design due to its rigidity and stability, which can improve the pharmacokinetic properties of drug candidates.
Materials Science: Employed in the synthesis of novel materials with unique mechanical properties.
Chemical Biology: Utilized as a probe to study biological processes due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The rigidity of the bicyclo[1.1.1]pentane scaffold can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but lacks the dichloro groups.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Similar core structure but different functional groups.
Cubane: Another rigid, cage-like structure used in medicinal chemistry.
Uniqueness
2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of both dichloro and methoxycarbonyl groups, which impart distinct reactivity and properties compared to other bicyclo[1.1.1]pentane derivatives .
Properties
Molecular Formula |
C8H8Cl2O4 |
---|---|
Molecular Weight |
239.05 g/mol |
IUPAC Name |
2,2-dichloro-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H8Cl2O4/c1-14-5(13)7-2-6(3-7,4(11)12)8(7,9)10/h2-3H2,1H3,(H,11,12) |
InChI Key |
NNTFRCCVFMISRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2(Cl)Cl)C(=O)O |
Origin of Product |
United States |
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